![molecular formula C14H15BrN2O2 B065842 methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate CAS No. 175203-23-3](/img/structure/B65842.png)

methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

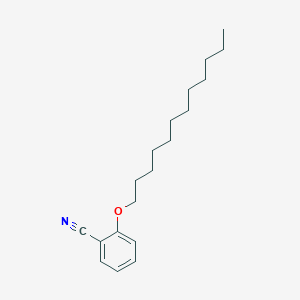

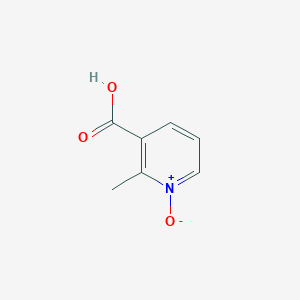

Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

Research on compounds structurally related to methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate often focuses on their crystalline structure and hydrogen bonding. For instance, studies have elucidated complex sheets and chains formed by hydrogen bonds in isomeric compounds, highlighting the polarized molecular-electronic structure and the significance of N-H...O and C-H...O hydrogen bonds in determining molecular assembly and stability (Portilla et al., 2007). These findings are crucial for understanding the solid-state properties of such compounds, which can influence their behavior in various applications, including pharmaceutical formulations and material science.

Corrosion Inhibition

Pyrazole derivatives, similar to the compound , have been theoretically studied for their potential activity as corrosion inhibitors. A density functional theory (DFT) study on bipyrazolic-type organic compounds revealed insights into their inhibition efficiencies and reactive sites, which are linked to parameters such as energy gap and electron transfer from the inhibitor molecule to the metallic atom (Wang et al., 2006). Such studies are pivotal for developing new corrosion inhibitors that can protect metals and alloys in industrial applications.

Synthetic Utility

Compounds with pyrazole and benzoate functional groups serve as key intermediates in the synthesis of heterocyclic systems, which are widely utilized in pharmaceuticals, agrochemicals, and dyes. Research has shown how methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with functionalities similar to this compound, can react with heterocyclic compounds to produce a variety of benzoylamino-substituted derivatives (Stanovnik et al., 1989). This demonstrates the compound's relevance in organic synthesis, enabling the creation of novel molecules with potential biological activities.

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been evaluated against various targets such as Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which may impact their bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Action Environment

The efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and the specific environment within the organism .

Propiedades

IUPAC Name |

methyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-9-13(15)10(2)17(16-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNOIBECCYEGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381253 |

Source

|

| Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-23-3 |

Source

|

| Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)